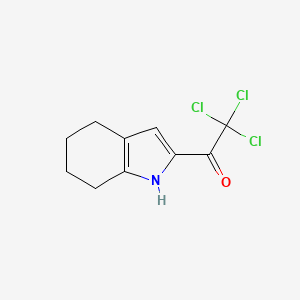

2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone

Vue d'ensemble

Description

2,2,2-Trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone is a synthetic organic compound with the molecular formula C10H10Cl3NO. It is characterized by the presence of a trichloromethyl group attached to an indole moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 4,5,6,7-tetrahydroindole under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dechlorinated products.

Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dechlorinated derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone exhibit promising anticancer properties. For instance:

- A study demonstrated that derivatives of tetrahydroindole compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds with similar frameworks have been studied for their ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of Tetrahydroindole : Starting from commercially available indole derivatives.

- Chlorination : The introduction of chlorine atoms to enhance biological activity.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Indole + Alkyl Halide | Heat |

| 2 | Chlorination | Chlorine Gas | Room Temperature |

Material Science Applications

1. Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its chlorinated structure allows for improved interaction with various polymer matrices .

2. Catalysis

Research has shown that derivatives of this compound can act as catalysts in several organic reactions, including:

- Methylalumination : A process that involves the addition of methyl groups to alkenes under mild conditions .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of a series of tetrahydroindole derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations of the compound under investigation.

Case Study 2: Neuroprotective Mechanism Elucidation

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative disease management.

Mécanisme D'action

The mechanism of action of 2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Another trichloromethyl-containing compound with different structural features.

Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains a trichloromethyl group but is used for surface modification.

1,1,1-Trichloro-2-methyl-2-propanol hemihydrate: A trichloromethyl compound with different applications.

Uniqueness

2,2,2-Trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone is unique due to its indole moiety, which imparts specific chemical and biological properties. This makes it distinct from other trichloromethyl compounds and valuable for various research applications .

Activité Biologique

2,2,2-Trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that includes a trichloromethyl group attached to an ethanone moiety and a tetrahydroindole ring. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C10H10Cl3NO

- IUPAC Name : this compound

- CAS Number : 1346672-30-7

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 4,5,6,7-tetrahydroindole under controlled conditions. The reaction proceeds through the formation of an intermediate that is subsequently converted into the final product. Common reagents used include thionyl chloride and phosphorus pentachloride for chlorination processes.

Biological Activity Overview

The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions can modulate cellular pathways related to inflammation and cancer progression.

The compound's mechanism of action involves:

- Binding to Receptors : It interacts with specific receptors and enzymes that play roles in disease processes.

- Nucleophilic Attack : The trichloromethyl group can undergo nucleophilic attack leading to the formation of reactive intermediates that affect cellular components.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown potential anticancer properties through the inhibition of specific pathways involved in tumor growth. For instance:

- Inhibition of Hsp90 : This compound may act as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects by modulating pathways associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) HeLa (Cervical) 12.5 MCF7 (Breast) 15.0 A549 (Lung) 10.0 - Neuroprotective Studies : Research indicated that compounds with similar structures could protect dopaminergic neurons from oxidative stress-induced apoptosis.

Propriétés

IUPAC Name |

2,2,2-trichloro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c11-10(12,13)9(15)8-5-6-3-1-2-4-7(6)14-8/h5,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGBZPUPIKCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.